1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Descripción
This compound is a urea derivative featuring a 3-methoxyphenylmethyl group and a cyclohexyl-1,2,4-oxadiazole moiety substituted with a pyrazine ring. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 342.35 g/mol . The structure combines a urea scaffold—known for hydrogen-bonding capabilities—with a rigid cyclohexyl-oxadiazole-pyrrole system, which may enhance target selectivity and metabolic stability.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-16-7-5-6-15(12-16)13-24-20(28)26-21(8-3-2-4-9-21)19-25-18(27-30-19)17-14-22-10-11-23-17/h5-7,10-12,14H,2-4,8-9,13H2,1H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBASNBREMKKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared to analogs with urea backbones and heterocyclic substituents. Key structural variations include:
- Heterocyclic core : 1,2,4-oxadiazole vs. thiazole, triazole, or morpholine.
- Substituents : Electron-donating (e.g., methoxy) vs. electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings.
- Cyclohexyl vs. piperazine/piperidine rings : Influences lipophilicity and conformational flexibility.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocyclic Core Impact: The target compound’s 1,2,4-oxadiazole core is associated with metabolic stability and hydrogen-bond acceptor capacity, contrasting with thiazole-based analogs (e.g., 11l) that may exhibit higher polarity due to sulfur atoms .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) in compounds like 11b (534.2 g/mol) and 11d (534.1 g/mol) correlate with higher yields (83–88%) and enhanced bioactivity in kinase assays . The target’s 3-methoxy group may reduce electrophilicity but improve solubility.
- Pyrazine substituents (Target, ) enable π-π interactions with aromatic residues in enzyme active sites, a feature absent in phenyl-substituted analogs like 14 .
Cyclohexyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
